molecular formula C21H22BrN3O5S B2754068 1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 1358634-26-0

1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2754068
CAS No.: 1358634-26-0
M. Wt: 508.39
InChI Key: ATAQQZOYENMZJQ-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    Introduction of the Bromobenzenesulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the oxadiazole moiety.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]PIPERIDINE: Similar structure but with a triazole ring instead of an oxadiazole.

    1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]PIPERIDINE: Contains a thiadiazole ring.

Uniqueness

The uniqueness of 1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups and rings, which can impart unique chemical and biological properties.

Biological Activity

The compound 1-(4-bromobenzenesulfonyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic derivative that incorporates pharmacologically significant moieties: a piperidine ring, an oxadiazole group, and a sulfonyl functionality. This combination is hypothesized to impart various biological activities, including antibacterial and enzyme inhibitory effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H20BrN3O4S\text{C}_{19}\text{H}_{20}\text{BrN}_3\text{O}_4\text{S}

Antibacterial Activity

Research has shown that compounds containing piperidine and oxadiazole moieties exhibit significant antibacterial properties. The synthesized analogs of This compound were evaluated against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The compound demonstrated notable activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was also assessed. Notably, it showed strong inhibition against:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission; inhibition can lead to increased levels of acetylcholine in synapses.
  • Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria.

The IC50 values for these activities were found to be significantly low, indicating high potency .

The biological activity of the compound can be attributed to the interactions between its functional groups and biological targets. The docking studies revealed that the oxadiazole moiety interacts favorably with amino acids in target proteins, enhancing binding affinity. Furthermore, the sulfonamide group is known for its role in enzyme inhibition and antibacterial action due to its structural similarity to natural substrates .

Case Studies

In a study focusing on similar compounds with piperidine and oxadiazole structures, several derivatives were synthesized and tested for their biological activities. The results indicated that modifications in the substituents on the piperidine ring significantly influenced their potency as antibacterial agents and enzyme inhibitors. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5S/c1-28-17-11-15(12-18(13-17)29-2)20-23-21(30-24-20)14-7-9-25(10-8-14)31(26,27)19-5-3-16(22)4-6-19/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAQQZOYENMZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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